molecular formula C14H16N2S B13006536 1-(4-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine

1-(4-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine

Katalognummer: B13006536
Molekulargewicht: 244.36 g/mol
InChI-Schlüssel: KLJUYZCCBSZIDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine is a heterocyclic organic compound that features a pyridine ring substituted with a methyl group, a phenylthio group, and an ethanamine side chain

Vorbereitungsmethoden

The synthesis of 1-(4-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-6-(phenylthio)pyridine with ethanamine under controlled conditions. The reaction typically requires a catalyst, such as magnesium oxide nanoparticles, to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

1-(4-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and substituted ethanamine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(4-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects such as apoptosis or inhibition of cell proliferation. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(4-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanamine side chain, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H16N2S

Molekulargewicht

244.36 g/mol

IUPAC-Name

1-(4-methyl-6-phenylsulfanylpyridin-3-yl)ethanamine

InChI

InChI=1S/C14H16N2S/c1-10-8-14(16-9-13(10)11(2)15)17-12-6-4-3-5-7-12/h3-9,11H,15H2,1-2H3

InChI-Schlüssel

KLJUYZCCBSZIDB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC=C1C(C)N)SC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.